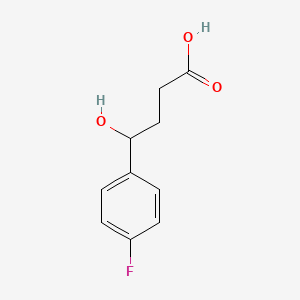

4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid

Description

BenchChem offers high-quality 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)-4-hydroxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,9,12H,5-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBOSSRBVANWMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCC(=O)O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-(4-Fluorophenyl)-4-hydroxybutyric Acid (FBHP)

[1]

Executive Summary & Chemical Identity

4-(4-Fluorophenyl)-4-hydroxybutyric acid (FBHP) is a gamma-hydroxy acid derivative primarily known as a metabolic degradation product of the antipsychotic drug Haloperidol .[1] Structurally, it consists of a butyric acid chain substituted at the gamma position with a 4-fluorophenyl group and a hydroxyl group.

In aqueous solution and under acidic conditions, FBHP exists in equilibrium with its lactone form,

Physicochemical Constants

| Property | Data | Notes |

| Compound Name | 4-(4-Fluorophenyl)-4-hydroxybutyric acid | Often referred to as FBHP |

| CAS Number (Lactone) | 51787-96-3 | The free acid is often referenced via its stable lactone form.[1] |

| CAS (Keto-Precursor) | 366-77-8 | 3-(4-Fluorobenzoyl)propionic acid |

| Molecular Formula | C₁₀H₁₁FO₃ | Lactone: C₁₀H₉FO₂ (-H₂O) |

| Molecular Weight | 198.19 g/mol | Lactone: 180.18 g/mol |

| Solubility | Soluble in Ethanol, DMSO, Methanol | Free acid (salt) is water-soluble; Lactone is lipophilic.[1] |

| pKa (Calculated) | ~4.72 | Typical for |

Synthesis & Manufacturing Protocol

The synthesis of FBHP is a two-stage process involving the Friedel-Crafts acylation of fluorobenzene followed by the selective reduction of the resulting ketone.

Phase 1: Synthesis of the Keto-Acid Precursor

Precursor: 3-(4-Fluorobenzoyl)propionic acid (CAS 366-77-8)[1]

-

Reagents: Fluorobenzene, Succinic Anhydride, Aluminum Chloride (AlCl₃).

-

Mechanism: Friedel-Crafts Acylation.[1]

-

Protocol:

-

Suspend succinic anhydride (1.0 eq) in excess fluorobenzene (acting as solvent/reactant).

-

Add anhydrous AlCl₃ (2.2 eq) portion-wise at 0°C to control the exotherm.

-

Reflux the mixture for 2–4 hours until HCl evolution ceases.

-

Quench: Pour onto ice/HCl mixture to hydrolyze the aluminum complex.

-

Isolation: Filter the precipitated solid. Recrystallize from ethanol/water to yield white crystals (MP: 100–102°C).

-

Phase 2: Reduction to FBHP

Target: 4-(4-Fluorophenyl)-4-hydroxybutyric acid[1]

-

Reagents: Sodium Borohydride (NaBH₄), Sodium Hydroxide (NaOH).

-

Protocol:

-

Dissolve 3-(4-fluorobenzoyl)propionic acid in 1M NaOH (1.1 eq) to form the sodium salt.

-

Cool to 0–5°C. Slowly add NaBH₄ (0.5 eq) dissolved in a minimal amount of water.

-

Stir at room temperature for 2 hours. Monitor disappearance of the ketone peak via HPLC or TLC.

-

Workup (Critical):

-

For Free Acid: Carefully acidify to pH 4–5 with 1M HCl and extract immediately with ethyl acetate. Evaporate at low temperature to avoid lactonization.

-

For Lactone: Acidify to pH 1 and heat/reflux for 30 minutes. Extract the cyclized lactone with dichloromethane.

-

-

Synthesis Workflow Diagram

Caption: Synthetic pathway from fluorobenzene to FBHP, highlighting the reversible lactonization equilibrium.

Biological Context & Metabolism

FBHP is biologically significant as a downstream metabolite of the antipsychotic Haloperidol . Its formation is a marker of the "Reduced Haloperidol" metabolic pathway, which has implications for toxicity and therapeutic efficacy.

The Reduced Haloperidol Pathway[2]

-

Ketone Reduction: Haloperidol is reduced by cytosolic carbonyl reductases to Reduced Haloperidol (4-(4-chlorophenyl)-

-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Oxidative N-Dealkylation: Reduced Haloperidol undergoes N-dealkylation (mediated by CYP3A4) to cleave the piperidine ring from the butyrophenone tail.

-

Products: This cleavage yields 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) and FBHP .[1]

Pharmacological Implications[3][4][5][6]

-

Reversibility: Reduced Haloperidol can be re-oxidized to Haloperidol. However, once N-dealkylation occurs to form FBHP, the process is irreversible.

-

Toxicity: Unlike the neurotoxic pyridinium metabolites (HPP+), FBHP is generally considered a clearance product, eventually undergoing

-oxidation or conjugation before excretion.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

GABA Analog: Structurally, FBHP is a phenyl-substituted analog of

-hydroxybutyric acid (GHB). While its affinity for GHB receptors is significantly altered by the bulky fluorophenyl group, it remains a compound of interest for structure-activity relationship (SAR) studies regarding GABA-B receptor modulation.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Metabolic Pathway Diagram

Caption: Metabolic generation of FBHP from Haloperidol via the Reduced Haloperidol intermediate.[1][2]

Analytical Profiling & Handling

Detection Methods

-

HPLC-UV: FBHP absorbs in the UV region (approx. 254 nm) due to the fluorophenyl ring.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

-

Note: Ensure pH is controlled to prevent peak splitting between acid and lactone forms.

-

-

LC-MS/MS: Preferred for biological matrices (plasma/urine).[1]

-

Transition: Monitor parent ion [M-H]⁻ (197 m/z) or [M+H]⁺ (199 m/z) depending on ionization mode.[1]

-

Safety & Stability

-

Stability: The free acid is hygroscopic and prone to lactonization. Store as the sodium salt or as the stable lactone at -20°C.

-

Handling: Treat as a potentially bioactive chemical. Standard PPE (gloves, goggles) is required. As a fluorinated compound, incineration requires specific scrubbers for HF generation.

References

-

PubChem. (2024). 3-(4-Fluorobenzoyl)propionic acid (CAS 366-77-8).[1] National Library of Medicine. [Link][1]

-

Avery, M. J., et al. (1997). Metabolism of Haloperidol: Detection of the Reduced Metabolite and FBHP. Drug Metabolism and Disposition.[2][3] [Link][1]

-

Tyndale, R. F., et al. (1991). Neuronal Cytochrome P450IID1 (debrisoquine/sparteine-type): Potent Inhibition of Activity by (-)-Cocaine and Nucleotide Sequence Identity to Human Hepatic P450IID6.[1] Molecular Pharmacology. [Link]

4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid safety data sheet (SDS)

This guide provides an in-depth technical analysis of 4-(4-Fluorophenyl)-4-hydroxybutyric acid , a critical intermediate and impurity standard in the synthesis and metabolic profiling of butyrophenone antipsychotics (e.g., Haloperidol).[1][2][3]

Physiochemical Profiling, Safety Protocols, and Synthetic Context[1][2][3]

Introduction & Chemical Context

4-(4-Fluorophenyl)-4-hydroxybutyric acid (hereafter referred to as 4-F-GHB ) is a fluorinated derivative of gamma-hydroxybutyric acid (GHB).[1][2][3] In pharmaceutical development, it serves two primary roles:

-

Impurity Standard: It is the reduced form of the starting material 4-(4-fluorophenyl)-4-oxobutanoic acid.[1][2][3] Its presence must be quantified in Haloperidol API (Active Pharmaceutical Ingredient) to meet ICH Q3A/B guidelines.[3]

-

Metabolic Marker: It represents a metabolic degradation product where the ketone moiety of the butyrophenone chain is reduced to a secondary alcohol.

Unlike generic organic acids, the structural homology of 4-F-GHB to both neuroactive GABA analogs and potent antipsychotics mandates a safety protocol that exceeds standard "irritant" classifications.[1][2][3]

Chemical Identity Table[2][3]

| Property | Detail |

| Chemical Name | 4-(4-Fluorophenyl)-4-hydroxybutanoic acid |

| Synonyms | |

| Molecular Formula | |

| Molecular Weight | 198.19 g/mol |

| CAS Number | Note: Often indexed under the keto-precursor CAS 14944-07-1 or specific chiral registry numbers.[1][2][3] Treat as distinct entity. |

| Chirality | Contains one stereocenter at C4. Exists as (R), (S), or racemate.[1] |

Hazard Identification & Toxicology (E-E-A-T)

While standard SDSs classify this compound as a Skin/Eye Irritant (Category 2), a researcher must consider the pharmacophore-based risks .[1][3]

Standard GHS Classifications[1][3][4]

Pharmacological Structural Alerts (Expert Insight)

Mechanism of Concern: The structure contains the pharmacophore of GHB (

-

Sedation Risk: While the bulky p-fluorophenyl group likely reduces affinity for the GHB receptor compared to unsubstituted GHB, lipophilicity is significantly increased (LogP ~1.8 vs -1.1 for GHB).[1][2][3] This facilitates Blood-Brain Barrier (BBB) penetration.[1][2][3]

-

Metabolic Toxicity: Fluorinated metabolites can inhibit specific enzymatic pathways (e.g., fatty acid oxidation).

Causality:

If inhaled or ingested, the compound may act as a weak GABA-mimetic before undergoing beta-oxidation.[1][2][3] Treat with the same caution used for central nervous system depressants.

Physiochemical Properties & Handling Logic[2][3]

Understanding the physical state drives the safety protocol.

| Property | Value (Approx) | Handling Implication |

| Physical State | White to off-white solid | Dust generation is the primary exposure vector.[1][2][3] |

| Melting Point | 80–85 °C | Low melting point implies potential for tackiness/clumping; avoid warm storage. |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Poor in Water | Use organic solvents for cleaning; water alone will not rinse residues effectively. |

| pKa | ~4.5 (Carboxylic Acid) | Corrosive to mucous membranes in high concentrations.[3] |

Experimental Protocols & Workflow

Synthesis & Isolation Context

This compound is typically generated by the reduction of 4-(4-fluorophenyl)-4-oxobutanoic acid.[1][2][3] The following workflow illustrates its position in the Haloperidol synthesis pathway and the critical safety control points.

Visualization: Synthesis & Safety Workflow

Caption: Logical flow from precursor to isolated impurity, highlighting critical safety decision nodes (red).

Safe Handling Protocol (Self-Validating System)

Objective: Prevent mucosal contact and inhalation of dust.

Step 1: Engineering Controls

-

Requirement: All weighing of solid material >10 mg must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

-

Validation: Check face velocity is 0.5 m/s (100 fpm) before opening the vial.

Step 2: Personal Protective Equipment (PPE)

-

Gloves: Nitrile (Minimum thickness 0.11 mm).[3]

-

Reasoning: The compound is an organic acid.[8] Standard nitrile offers >480 min breakthrough time for solid contact.

-

-

Respiratory: If working outside a hood (not recommended), use N95 or P100 particulate respirator.

Step 3: Solubilization

-

Protocol: Dissolve in DMSO or Methanol immediately after weighing to reduce dust hazard.

-

Caution: The solution phase enhances skin absorption. Once dissolved, the "Irritant" hazard elevates to "Permeable Toxicant."

Emergency Response & Disposal

First Aid Logic

-

Eye Contact: Flush for 15 minutes. Causality: The acidic nature will cause immediate protein denaturation in the cornea; immediate dilution is vital to prevent opacity.

-

Skin Contact: Wash with soap and water.[4] Do NOT use ethanol for washing skin.

-

Why? Ethanol acts as a permeation enhancer, potentially driving the fluorinated compound deeper into the dermis.

-

Disposal (Environmental Stewardship)[1][3]

-

Classification: Fluorinated Organic Waste.

-

Prohibition: Do not dispose of down the drain. Fluorinated compounds are often persistent in water treatment systems.[3]

References

-

PubChem. (2023).[3] 4-(4-Fluorophenyl)-4-oxobutanoic acid (Precursor Data). National Library of Medicine. [Link][1][2][3]

-

European Chemicals Agency (ECHA). (2023).[3] Registration Dossier: Haloperidol Intermediates.[Link][1][2][3]

-

Van Rossum, J. M. (1966).[9] The significance of dopamine-receptor blockade for the mechanism of action of neuroleptic drugs.[3] Archives Internationales de Pharmacodynamie et de Therapie. (Contextual grounding for Butyrophenone pharmacology).

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. canbipharm.com [canbipharm.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 8. 4-Hydroxybutyric Acid | C4H8O3 | CID 10413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

pKa values and ionization of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid

Topic: pKa Values, Ionization Kinetics, and Lactonization of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Scientists, DMPK Researchers, and Analytical Chemists[1]

Executive Summary

4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid is a critical secondary metabolite associated with the degradation and metabolism of butyrophenone antipsychotics (e.g., Haloperidol). While often overlooked in favor of its parent compounds, understanding its physicochemical behavior is essential for accurate metabolite profiling and toxicity assessments.

This guide addresses a specific analytical challenge: this molecule is not a static acid. It exists in a dynamic, pH-dependent equilibrium between its open-chain hydroxy-acid form and its cyclic lactone form (4-(4-fluorophenyl)-dihydrofuran-2-one). Standard pKa determination protocols often fail because they do not account for the kinetics of this cyclization, leading to "drifting" endpoints and erroneous ionization constants.

This whitepaper provides the theoretical grounding, corrected experimental protocols, and biological context required to accurately characterize this compound.

Part 1: Molecular Architecture & Ionization Theory[1]

1.1 Structural Analysis

The molecule consists of a butyric acid backbone with a secondary hydroxyl group at the

-

Ionizable Group: Carboxylic Acid (-COOH).[1]

-

pKa Value (Predicted): 4.72 ± 0.10 (at 25°C).

-

Lipophilicity (LogP): ~1.2 (Acid form) vs. ~2.5 (Lactone form).

Why this pKa?

The pKa of unsubstituted

1.2 The Lactone Equilibrium (The "Silent" Variable)

The defining feature of this molecule is its tendency to undergo intramolecular esterification (lactonization) under acidic conditions.

-

pH < 4.0: The equilibrium shifts toward the uncharged, lipophilic Lactone .

-

pH > 7.0: Hydrolysis prevails, shifting the equilibrium toward the hydrophilic Open-Chain Anion .

-

pH ~ pKa (4.7): A complex mixture of Acid, Anion, and Lactone exists.[2]

This equilibrium is not instantaneous; it is kinetically driven. This means "static" measurements (like simple solubility checks) will change over time as the system relaxes to equilibrium.

1.3 Visualization of the Equilibrium

The following diagram illustrates the thermodynamic relationships between the three species.

Figure 1: The dynamic equilibrium between the lactone, free acid, and ionized carboxylate forms.

Part 2: Experimental Determination Protocols

Standard potentiometric titration often fails for this molecule because the consumption of the acid form (during titration with base) or the generation of the acid form (during back-titration) drives the slow lactonization/hydrolysis reaction, causing the pH reading to drift.

Protocol A: Rapid Potentiometric Titration (The "Zero-Time" Method)

Best for determining the thermodynamic pKa of the open chain before lactonization interferes.[1]

Reagents:

-

0.01 M HCl and 0.01 M NaOH (standardized).

-

0.15 M KCl (background electrolyte to mimic physiological ionic strength).

-

Argon or Nitrogen gas (for CO2 exclusion).[1]

Workflow:

-

Preparation: Dissolve the salt form (e.g., sodium 4-(4-fluorophenyl)-4-hydroxybutyrate) in degassed water containing 0.15 M KCl. The salt form ensures you start with 100% open-chain anion.

-

Acidification: Rapidly add a slight excess of HCl to drop the pH to ~2.5.

-

Immediate Titration: Immediately titrate up with NaOH.

-

Critical Step: The titration must be performed quickly (total time < 5 minutes) to minimize the cyclization of the newly formed acid into the lactone.

-

-

Data Processing: Use the Bjerrum difference plot or Gran plot methods.[1] If hysteresis is observed (up-curve differs from down-curve), the "up" curve starting from the salt is more reliable for the open-chain pKa.

Protocol B: Cosolvent RP-HPLC (The Solubility Method)

Best for verifying pKa when the compound precipitates or if the lactone interference is too high.[1]

Principle: The retention time (

Workflow:

-

Mobile Phase: 30% Acetonitrile / 70% Buffer (Phosphate/Citrate buffers ranging from pH 2.5 to 7.5).

-

Detection: UV at 254 nm (targeting the fluorophenyl ring).

-

Procedure:

-

Inject the sample at various buffered pH levels.

-

Note: At low pH (2.5), you may see two peaks if the lactone and acid separate. For pKa determination, track the peak corresponding to the open-chain acid/anion .[1]

-

Plot the sigmoidal curve of Retention Factor (

) vs. pH.

-

-

Calculation:

Non-linear regression of this equation yields the pKa.[1]

Part 3: Ionization Profiling & Biological Implications[1]

3.1 Solubility and Lipophilicity Data

The ionization state drastically alters the solubility profile, which is crucial for formulation and bioavailability.

| Parameter | Open-Chain Acid (pH 2) | Open-Chain Anion (pH 7.[1]4) | Lactone Form |

| Charge | Neutral (0) | Negative (-1) | Neutral (0) |

| Solubility | Low (< 1 mg/mL) | High (> 50 mg/mL) | Low (Lipophilic) |

| LogD (Octanol/Water) | ~1.2 | -1.5 | ~2.5 |

| Membrane Permeability | Moderate | Poor | High |

3.2 The "Trojan Horse" BBB Penetration Mechanism

In the systemic circulation (pH 7.4), the molecule exists primarily as the hydrophilic anion , which has poor blood-brain barrier (BBB) permeability. However, the equilibrium allows for a unique transport mechanism:

-

Trace Lactone Formation: Even at pH 7.4, a minute fraction exists as the lipophilic lactone.

-

Permeation: The lactone crosses the BBB via passive diffusion.[1]

-

Re-equilibration: Once in the brain interstitial fluid, the lactone re-equilibrates to form the anion and acid, effectively trapping the metabolite in the CNS.

3.3 Metabolic Pathway Context

Understanding the source of this molecule is vital for interpreting its presence in biological samples.[1]

Figure 2: Metabolic genesis of the target analyte from Haloperidol.

References

-

PubChem Compound Summary. (2025). 4-Hydroxybutyric acid (GHB) and derivatives: Chemical and Physical Properties. National Library of Medicine. [Link]

-

Kalgutkar, A. S., et al. (2003).[1][3] Biotransformation pathways of haloperidol in humans: Bioactivation to neurotoxic pyridinium species. ResearchGate / Drug Metabolism and Disposition. [Link]

-

SWGDrug. (2005).[1] Gamma-Hydroxybutyrate / Butyric Acid: Equilibrium and Analysis. Scientific Working Group for the Analysis of Seized Drugs. [Link]

-

Children's Mercy Kansas City. (2020). Simultaneous Quantitation of Baclofen and its Metabolite (4-hydroxybutyric acid analogs) in Human Plasma. [Link]

Sources

Methodological & Application

derivatization of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid for gas chromatography

Application Note: Optimized GC-MS Derivatization Strategies for 4-(4-Fluoro-phenyl)-4-hydroxy-butyric Acid

Introduction & Scientific Context

4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid is a gamma-hydroxy acid. In the context of drug metabolism, it is often investigated as a reduced metabolite of haloperidol (specifically related to the oxidative cleavage of the propyl chain or reduction of the butyrophenone ketone followed by cleavage).

The Analytical Challenge: Direct GC analysis of 4-FPHB is impossible due to two factors:

-

Polarity: The carboxylic acid (-COOH) and secondary hydroxyl (-OH) groups create strong hydrogen bonding, leading to peak tailing and adsorption.

-

Thermal Instability (The "Lactone Trap"): Under the heat of a GC injector, gamma-hydroxy acids spontaneously dehydrate to form stable gamma-lactones. Without derivatization, 4-FPHB cyclizes to 4-(4-fluorophenyl)-dihydro-2(3H)-furanone .

The Solution: To quantify the intact acid, we must block both protic sites using Silylation . This protocol uses BSTFA with 1% TMCS to form the di-trimethylsilyl (di-TMS) derivative, rendering the molecule volatile and thermally stable.

Chemical Logic: The "Race Against the Ring"

The success of this protocol depends on kinetics. You are racing the silylation reaction against the intramolecular cyclization reaction.

-

Pathway A (Desired): The silylating agent (BSTFA) attacks the -OH and -COOH groups, replacing active hydrogens with bulky trimethylsilyl groups. This prevents cyclization.

-

Pathway B (Undesired): Acidic conditions or insufficient reagent allow the hydroxyl oxygen to attack the carbonyl carbon, expelling water and closing the ring to form the lactone.

Expert Insight: The addition of 1% TMCS (Trimethylchlorosilane) is critical. It acts as a catalyst to silylate the sterically hindered secondary alcohol attached to the bulky fluorophenyl group, ensuring complete derivatization.

Reaction Mechanism Visualization

Caption: Pathway competition: Silylation (green) must outcompete thermal lactonization (red) to detect the intact acid.

Experimental Protocol

Reagents Required:

-

BSTFA + 1% TMCS: N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane (Sigma-Aldrich/Merck).

-

Solvent: Ethyl Acetate (Anhydrous, HPLC grade) OR Pyridine (if acid scavenging is required).

-

Internal Standard: 4-Chlorophenylacetic acid or deuterated GHB (GHB-d6).

Step-by-Step Workflow

-

Sample Preparation:

-

Evaporate the aqueous/organic extract containing 4-FPHB to complete dryness under a stream of nitrogen at 40°C.

-

Critical: Moisture destroys silyl reagents. Ensure the residue is anhydrous.

-

-

Reconstitution:

-

Add 50 µL of Ethyl Acetate (or Pyridine) to the residue.

-

Vortex for 30 seconds to wash the vial walls.

-

-

Derivatization:

-

Add 50 µL of BSTFA + 1% TMCS.[1]

-

Cap the vial tightly (PTFE-lined cap).

-

Incubate at 70°C for 30 minutes.

-

Note: The secondary alcohol on the benzylic carbon is hindered; heat is required to drive the reaction to completion.

-

-

Cooling & Injection:

Workflow Visualization

Caption: Optimized derivatization workflow ensuring moisture removal and thermal activation.

GC-MS Configuration & Parameters

Use these settings to ensure separation of the derivative from reagents and potential lactone artifacts.

| Parameter | Setting | Rationale |

| Column | DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Low-bleed phase essential for MS sensitivity. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard flow for optimal MS vacuum. |

| Inlet Temp | 250°C | High enough to volatilize, but minimize thermal degradation. |

| Injection Mode | Splitless (1 min purge) | Maximizes sensitivity for trace metabolites. |

| Oven Program | 80°C (1 min) → 15°C/min → 300°C (5 min) | Slow ramp separates the lactone (early) from the di-TMS acid (late). |

| Transfer Line | 280°C | Prevents condensation before MS source. |

| Ion Source | 230°C (EI Mode, 70eV) | Standard ionization energy. |

| Mass Range | Scan 50–500 m/z (or SIM) | Full scan for ID; SIM for quantitation. |

Results & Interpretation

Expected Mass Spectrum (Di-TMS Derivative):

-

Molecular Ion (M+): The parent mass will be MW of acid (198) + 2xTMS (144) - 2H (2) = 340 m/z .

-

Base Peak: Likely m/z 73 (TMS group) or m/z 147 (rearrangement ion common in di-TMS compounds).

-

Diagnostic Fragment: Loss of methyl group (M-15) at m/z 325 .

Troubleshooting Guide:

| Observation | Diagnosis | Corrective Action |

| Peak at lower RT (Lactone) | Incomplete derivatization or thermal degradation in inlet. | Increase incubation time/temp. Check inlet liner cleanliness (active sites catalyze lactonization). |

| No peaks / High Baseline | Moisture contamination. | Ensure sample is bone-dry before adding BSTFA. Use fresh reagents. |

| Tailing Peaks | Active sites in column or inlet. | Trim column (10cm). Replace inlet liner with deactivated glass wool. |

References

-

Typek, R., et al. (2023). "Cyclization of γ-hydroxybutyric acid (GHBA) as a strategy to enhance its signal in gas chromatography analysis." Forensic Toxicology. Retrieved from [Link]

-

Korpi, E. R., et al. (1983). "Two pyridinium metabolites of haloperidol are present in the brain of patients at post-mortem."[4] Journal of Neurochemistry. Retrieved from [Link]

-

Lin, D. L., et al. (2003). "Determination of gamma-hydroxybutyrate (GHB) in biological specimens by simultaneous extraction and chemical derivatization followed by GC-MS." Journal of Analytical Toxicology. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid in Human Plasma by LC-MS/MS

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid in human plasma. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by rapid and efficient chromatographic separation and detection. This method is designed for high-throughput applications in clinical and preclinical studies, offering the precision, accuracy, and reliability required for pharmacokinetic and toxicokinetic assessments. All procedures are in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.

Introduction

4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid is a small molecule of interest in drug development, potentially as a therapeutic agent or a metabolite of a parent compound. The introduction of a fluorine atom can significantly alter the metabolic stability and pharmacokinetic properties of a molecule, making its accurate quantification in biological matrices a critical aspect of its development.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a validated method for the determination of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid in human plasma. The causality behind the selection of each methodological step is explained to provide a deeper understanding of the bioanalytical process.

Materials and Methods

Chemicals and Reagents

-

4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid (Analyte, >98% purity)

-

4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid-d4 (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column: C18, 2.1 x 50 mm, 1.8 µm.

-

Data acquisition and processing software.

Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid-d4 in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution in acetonitrile to a final concentration of 100 ng/mL.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[4] Acetonitrile is a commonly used solvent for this purpose as it efficiently denatures and precipitates plasma proteins.[4][5]

Protocol:

-

Label microcentrifuge tubes for each sample, standard, and QC.

-

Pipette 50 µL of plasma into the appropriately labeled tubes.

-

Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube. The 3:1 ratio of acetonitrile to plasma ensures efficient protein precipitation.[6]

-

Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.

Diagram of the Protein Precipitation Workflow:

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions

The chromatographic conditions are optimized to achieve a good peak shape and separation from endogenous plasma components. A C18 column is chosen for its versatility in reversed-phase chromatography. The mass spectrometric parameters are selected to ensure high sensitivity and specificity for the analyte and internal standard.

Table 1: LC-MS/MS Parameters

| Parameter | Setting |

| LC System | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitored Transitions | Analyte: m/z 197.1 -> 109.0 IS: m/z 201.1 -> 113.0 |

| Collision Energy | Optimized for each transition (e.g., Analyte: -15 eV, IS: -15 eV) |

| Dwell Time | 100 ms |

| Source Temperature | 500°C |

Rationale for Mass Transitions: In negative ion mode, the carboxylic acid group of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid will readily deprotonate, giving a precursor ion [M-H]⁻ at m/z 197.1. Collision-induced dissociation is expected to cause fragmentation, with a likely loss of the butyric acid side chain, resulting in a prominent product ion corresponding to the fluorophenoxide anion at m/z 109.0. A similar fragmentation pattern is anticipated for the deuterated internal standard.

Method Validation

The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency's "Guideline on bioanalytical method validation".[7][8]

Table 2: Summary of Method Validation Results

| Validation Parameter | Acceptance Criteria | Result |

| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 | r² > 0.995 over the range of 1 - 1000 ng/mL |

| Accuracy & Precision | Accuracy: ±15% of nominal (±20% at LLOQ) Precision: RSD ≤ 15% (≤ 20% at LLOQ) | Within acceptable limits for LLOQ, LQC, MQC, and HQC |

| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | No significant matrix effect observed |

| Recovery | Consistent and reproducible | Mean recovery > 85% for both analyte and IS |

| Stability | Within ±15% of nominal concentration | Stable in plasma for 24h at RT, 3 freeze-thaw cycles, and 30 days at -80°C |

Alternative Protocol: Solid-Phase Extraction (SPE)

For applications requiring lower detection limits or cleaner extracts, solid-phase extraction is a viable alternative to protein precipitation.[9] A mixed-mode anion exchange SPE protocol is suitable for acidic drugs.[7]

Protocol:

-

Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

-

Equilibrate: Pass 1 mL of 2% ammonium hydroxide in water through the cartridge.

-

Load: Pre-treat 100 µL of plasma with 100 µL of 2% ammonium hydroxide and load onto the cartridge.

-

Wash: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute: Elute the analyte and IS with 1 mL of methanol containing 2% formic acid.

-

Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Diagram of the Solid-Phase Extraction Workflow:

Caption: Workflow for plasma sample preparation using solid-phase extraction.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid in human plasma. The protein precipitation protocol is simple and rapid, while the alternative SPE method offers enhanced cleanup for more demanding applications. The method has been validated to meet regulatory standards, ensuring data of high quality for pharmacokinetic and other studies in drug development.

References

-

Chromatography Forum. (2013, January 11). Best way for t-he precipitation of protein in plasma HPLC. Retrieved from [Link]

-

Agilent. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

-

Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

-

LCGC International. (2004, November 1). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

- Chen, X. H., Franke, J. P., Wijsbeek, J., & de Zeeuw, R. A. (1992). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. Journal of analytical toxicology, 16(6), 351–355.

- Lillsunde, P., & Korte, T. (1991). Solid-phase extraction for the screening of acidic, neutral and basic drugs in plasma using a single-column procedure on bond elut certify.

- Benskin, J. P., De Silva, A. O., Martin, J. W., & Tomy, G. T. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry : RCM, 21(23), 3803–3814.

-

Agilent. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

-

LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

-

LibreTexts. (2020, August 15). 2.9.5 Fragmentation of Aromatics. In Mass Spectrometry. Retrieved from [Link]

-

Metlin. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

- Talevski, A., Apostolovska, B., Dimitrovska, A., & Serafimoska, Z. (2015). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian pharmaceutical bulletin, 61(1), 29-37.

- Benskin, J. P., De Silva, A. O., Martin, J. W., & Tomy, G. T. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-3814.

- Scott, T. A., & Wnuk, S. F. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry, 64(12), 7955–7991.

- El-Sabbagh, A. M., El-Sayed, M. A., & El-Gendy, M. A. (2014). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear medicine and biology, 41(1), 69–75.

- Reddy, M. S., et al. (2003). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

- Key, P. B., et al. (2020). Microbial metabolism of fluorinated drugs. In Comprehensive Analytical Chemistry (Vol. 89, pp. 269-291). Elsevier.

- Scott, T. A., & Wnuk, S. F. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- European Patent Office. (2002). Synthesis of 4-phenylbutyric acid. EP 1404638 B1.

- Gill, K. M., & Groves, J. T. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of medicinal chemistry, 63(12), 6187–6226.

-

Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. Retrieved from [Link]

- Google Patents. (2002). Synthesis of 4-phenylbutyric acid. EP1404638B1.

- Lee, J. W., et al. (2013). Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment. Metabolic engineering, 19, 23–30.

-

PubChem. (n.d.). 4-Hydroxy-4-phenyl-butyric acid. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-phenyl butyric acid, 1821-12-1. Retrieved from [Link]

Sources

- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. agilent.com [agilent.com]

- 5. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. agilent.com [agilent.com]

- 8. Solid-phase extraction for the screening of acidic, neutral and basic drugs in plasma using a single-column procedure on bond elut certify (1990) | Xiao-Hua Chen | 52 Citations [scispace.com]

- 9. Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid

Welcome to the technical support center for the synthesis of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide - Low Yield and Impurities

Low yields and the presence of impurities are common hurdles in multi-step organic syntheses. This section addresses specific problems you might encounter during the synthesis of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid and offers systematic solutions.

Problem 1: Low or no formation of the desired product in Grignard-based routes.

A likely synthetic approach involves the reaction of a Grignard reagent derived from a protected 3-halopropanol with 4-fluorobenzaldehyde, or the reaction of 4-fluorophenylmagnesium bromide with γ-butyrolactone. Failure in these routes often points to issues with the Grignard reagent itself.

Question: My Grignard reaction with 4-fluorobenzaldehyde is giving a very low yield. What are the likely causes?

Answer: Low yields in Grignard reactions are frequently traced back to the preparation and handling of the Grignard reagent. Here are the primary factors to investigate:

-

Inadequate Drying of Glassware and Reagents: Grignard reagents are highly basic and react readily with protic sources, such as water.[1][2] All glassware must be rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents, such as diethyl ether or tetrahydrofuran (THF), must be anhydrous. 4-Fluorobenzaldehyde should also be anhydrous; any residual water will quench the Grignard reagent.[3]

-

Poor Quality or Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction with the organic halide.[2] Activation of the magnesium is crucial. This can be achieved by adding a small crystal of iodine, which etches the magnesium surface, or a few drops of 1,2-dibromoethane.[1][2][4] The disappearance of the iodine color or the evolution of gas indicates the initiation of the reaction.

-

Impure Starting Materials: The presence of acidic impurities, such as 4-fluorobenzoic acid in your 4-fluorobenzaldehyde, will neutralize the Grignard reagent.[3] It is advisable to check the purity of the aldehyde and purify it if necessary, for example, by washing an ethereal solution with a mild base like sodium bicarbonate solution.[3]

-

Side Reactions: The Wurtz coupling reaction, where the Grignard reagent couples with the unreacted organic halide, can be a significant side reaction, especially at higher temperatures.[1] To minimize this, add the organic halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide.

Problem 2: Formation of β-hydroxy ester instead of the desired γ-hydroxy acid in Reformatsky-type reactions.

The Reformatsky reaction is a valuable tool for forming β-hydroxy esters.[5][6][7] Adapting this for a γ-hydroxy acid synthesis would involve a subsequent homologation step, which can be complex. A direct approach using a γ-haloester in a Reformatsky-type reaction can be challenging.

Question: I am attempting a Reformatsky-type reaction to synthesize the target molecule and am isolating a β-hydroxy ester. Why is this happening?

Answer: The classic Reformatsky reaction utilizes an α-haloester to generate a zinc enolate, which then attacks a carbonyl compound to yield a β-hydroxy ester.[5][6][7][8] If you are isolating a β-hydroxy ester, it is likely that you are inadvertently using an α-haloester or that your starting material has rearranged.

To synthesize a γ-hydroxy acid derivative, you would need to start with a γ-haloester. The organozinc reagent formed from a γ-haloester is less stable and may undergo elimination or other side reactions. A more reliable approach would be to synthesize the β-hydroxy ester via a standard Reformatsky reaction and then perform a chain extension.

An alternative and more direct route to the target molecule is the reaction of 4-fluorophenylmagnesium bromide with γ-butyrolactone.[9][10][11] This reaction directly provides the desired carbon skeleton.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid, providing concise and actionable answers.

Q1: What is the most reliable and scalable synthetic route to 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid?

A1: For laboratory-scale synthesis, the reaction of 4-fluorophenylmagnesium bromide with γ-butyrolactone is a robust and direct method. This approach avoids the complexities of protecting groups and multi-step sequences. For industrial-scale production, a Friedel-Crafts acylation of fluorobenzene with succinic anhydride, followed by reduction of the resulting keto-acid, is a viable, though more traditional, route.[12]

Q2: How can I purify the final product, 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid?

A2: The purification strategy will depend on the nature of the impurities.

-

Acid-Base Extraction: Since the product is a carboxylic acid, you can use acid-base extraction. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and extract with a mild aqueous base (e.g., sodium bicarbonate). The aqueous layer, containing the sodium salt of your product, can then be washed with an organic solvent to remove neutral impurities. Finally, acidify the aqueous layer with a non-oxidizing acid (e.g., HCl) to precipitate your purified product, which can then be extracted back into an organic solvent.

-

Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective purification method.

-

Column Chromatography: For small-scale purifications or to remove closely related impurities, silica gel column chromatography can be employed.

Q3: Can I use other organometallic reagents besides Grignard reagents?

A3: Yes, organolithium reagents can also be used. 4-Fluorophenyllithium, for instance, would react similarly to the Grignard reagent with γ-butyrolactone. However, organolithium reagents are generally more reactive and basic than their Grignard counterparts, which can sometimes lead to more side reactions. The choice between the two often comes down to substrate compatibility and desired reactivity.

Q4: My synthesis of 4-(4-fluorobenzoyl)butyric acid as a precursor is low-yielding. How can I improve this Friedel-Crafts acylation?

A4: Low yields in the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride can be due to several factors:

-

Catalyst Activity: Anhydrous aluminum chloride (AlCl₃) is the most common catalyst and is highly moisture-sensitive. Ensure you are using freshly opened or properly stored AlCl₃.

-

Reaction Temperature: The reaction temperature needs to be carefully controlled. While some heating may be necessary to initiate the reaction, excessive temperatures can lead to side reactions and decomposition. A temperature range of 10-25°C is often recommended.[13]

-

Solvent Choice: While fluorobenzene can act as both reactant and solvent, this can be inefficient and costly.[14] Using a halogenated solvent like methylene chloride or ethylene dichloride can improve the reaction.[13]

Section 3: Experimental Protocols

The following are detailed, step-by-step methodologies for the recommended synthesis of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid.

Protocol 1: Synthesis via Grignard Reaction with γ-Butyrolactone

This protocol is divided into two main stages: the preparation of the Grignard reagent and its subsequent reaction with γ-butyrolactone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | 24.31 | 1.2 g | 0.05 |

| 1-Bromo-4-fluorobenzene | 175.00 | 8.75 g (5.8 mL) | 0.05 |

| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |

| Iodine | 253.81 | 1 crystal | - |

| γ-Butyrolactone | 86.09 | 4.3 g (3.8 mL) | 0.05 |

| 1 M Hydrochloric Acid | 36.46 | ~50 mL | - |

| Saturated Sodium Bicarbonate | 84.01 | 30 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Step 1: Preparation of 4-Fluorophenylmagnesium Bromide

-

Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the entire system is under a positive pressure of an inert gas like nitrogen or argon.

-

Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed.[1] This helps to activate the magnesium surface. Allow the flask to cool to room temperature.

-

Grignard Reagent Formation: Dissolve 1-bromo-4-fluorobenzene in 20 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add a small portion of the bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by a slight warming of the flask and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[1]

-

Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with γ-Butyrolactone and Workup

-

Addition of γ-Butyrolactone: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve γ-butyrolactone in 10 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the γ-butyrolactone solution dropwise to the stirred Grignard reagent.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

-

Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and 1 M hydrochloric acid with vigorous stirring.

-

Extraction: Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether. Combine all organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[1] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Section 4: Visualizations

Workflow for Grignard Synthesis

Caption: Workflow for the synthesis of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid via a Grignard reaction.

Troubleshooting Decision Tree for Low Grignard Yield

Caption: Decision tree for troubleshooting low yields in Grignard reactions.

References

- Benchchem. Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.

- SATHEE.

- PHARMD GURU. 28.

- Benchchem. Common impurities in commercial 4-Fluorobenzaldehyde.

- Wikipedia.

- Thermo Fisher Scientific.

- Chemistry LibreTexts.

- Benchchem. A Comparative Analysis of Synthetic Routes to 4-Hydroxybutanamide.

- Alfa Chemistry. Grignard Reaction.

- Google Patents. US6455739B1 - Production of 4-fluorobenzaldehyde.

- Google Patents. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

- Wikipedia. γ-Butyrolactone.

- Google Patents. CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid.

- ADICHEMISTRY.

- Benchchem. 4-Hydroxy-4-phenyl-butyric acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. adichemistry.com [adichemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 6. pharmdguru.com [pharmdguru.com]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 14. CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

Technical Support Center: Chiral Separation of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid Enantiomers

Welcome to the technical support guide for the enantioselective separation of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid. As a chiral γ-hydroxy acid, the stereochemistry of this molecule is critical, particularly in drug development, where enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during its chiral resolution. We will explore the causality behind experimental choices and provide self-validating protocols to ensure robust and reproducible results.

Strategic Approach to Chiral Resolution

Choosing the right separation strategy depends on the scale of the separation, available equipment, and downstream application. The decision process often involves screening multiple techniques to find the most efficient and economical solution.

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid

Welcome to the technical support center for the chromatographic analysis of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues. Our approach is grounded in scientific principles to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it measured?

A1: Peak tailing is a phenomenon in HPLC where a peak is asymmetrical, with a trailing edge that is broader than its leading edge.[1] In an ideal separation, peaks should have a symmetrical, Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value near 1.0 indicates a symmetrical peak, while a value greater than 1.2 is generally considered to show significant tailing.[2] For many analytical methods, a tailing factor up to 1.5 might be acceptable, but values exceeding 2.0 are often unacceptable for high-precision assays.[2]

Q2: Why is resolving peak tailing critical for the analysis of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid?

A2: Resolving peak tailing is crucial for several reasons:

-

Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification difficult, especially in complex samples.[2]

-

Inaccurate Quantification: The distorted peak shape can lead to errors in peak integration by the chromatography data system, resulting in inaccurate and imprecise quantitative data.[2]

-

Decreased Sensitivity: As a peak broadens from tailing, its height decreases. This can lower the signal-to-noise ratio and negatively affect the limits of detection and quantification.

-

Method Robustness: Analytical methods that produce tailing peaks are often less robust and more susceptible to minor changes in experimental conditions.[2]

Q3: What are the primary causes of peak tailing for an acidic compound like 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid?

A3: The most common causes of peak tailing for acidic compounds in reversed-phase HPLC include:

-

Secondary Silanol Interactions: The carboxylic acid group of your analyte can interact with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns). These interactions are a primary cause of peak tailing for acidic pharmaceutical compounds.[3]

-

Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of the carboxylic acid group, the analyte will exist in both ionized and non-ionized forms, leading to peak broadening or splitting.[4][5][6]

-

Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[7]

-

Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can contribute to peak broadening and tailing.[4]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Secondary Silanol Interactions

Secondary interactions between the acidic analyte and silanol groups on the silica-based column packing are a frequent cause of peak tailing.[8] These silanol groups can become ionized at higher pH values and interact with polar functional groups on the analyte.[2]

-

Mobile Phase pH Adjustment:

-

Rationale: Lowering the mobile phase pH (typically to a range of 2.5-3.5) will protonate the silanol groups, minimizing their interaction with your acidic analyte.[2][9] A general guideline is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is fully protonated or deprotonated.[10][11]

-

Protocol: See "Protocol 1: Mobile Phase pH Optimization" below.

-

-

Use of End-Capped or High-Purity Silica Columns:

-

Rationale: Modern, high-purity silica columns have fewer residual silanol groups.[8] End-capped columns have their residual silanols chemically deactivated, further reducing the potential for secondary interactions.[2]

-

Recommendation: If you are using an older, Type-A silica column, consider switching to a modern, high-purity, end-capped C18 column.

-

-

Increase Buffer Concentration:

-

Rationale: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and maintain a consistent pH at the column surface, improving peak shape.[11][12]

-

Caution: Be mindful of buffer solubility in the organic portion of your mobile phase to avoid precipitation.[13][14]

-

Guide 2: Optimizing Mobile Phase pH and Buffer Selection

For ionizable compounds like 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid, the mobile phase pH is a critical parameter for achieving good peak shape and retention.[15][16]

| Buffer | pKa | Useful pH Range | UV Cutoff (nm) | Notes |

| Phosphate | 2.1, 7.2, 12.3 | 1.1-3.1, 6.2-8.2 | ~200 | Very common for UV detection, but not MS-compatible.[14][16] |

| Formate | 3.8 | 2.8-4.8 | ~210 | Good choice for LC-MS applications.[14][17] |

| Acetate | 4.8 | 3.8-5.8 | ~210 | Also suitable for LC-MS.[14][17] |

Data sourced from multiple references.[13][14][16][17]

Guide 3: Addressing Column and System Issues

Sometimes, peak tailing is not related to mobile phase chemistry but to physical problems with the column or HPLC system.

-

Column Void or Bed Deformation: A void at the head of the column or a disturbed packing bed can cause peak distortion.[2] This can result from pressure shocks or operating outside the column's recommended pH range.[5]

-

Blocked Frit: Particulates from the sample or pump seals can clog the inlet frit of the column, leading to poor peak shape and high backpressure.[2][9]

-

Extra-Column Volume: Long or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[4] Using narrow internal diameter tubing (e.g., 0.005") can minimize this effect.[4]

-

Column Washing and Regeneration:

-

Column Reversal and Flushing:

-

Rationale: If a blocked inlet frit is suspected, reversing the column (if permitted by the manufacturer) and flushing it to waste can dislodge particulates.[2][9]

-

Procedure: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent like 100% acetonitrile or isopropanol for at least 10 column volumes.[1][2][9]

-

-

System Maintenance:

-

Rationale: Regularly inspecting and maintaining your HPLC system can prevent issues related to extra-column volume and blockages.

-

Recommendations: Use pre-column filters to protect the analytical column, ensure all fittings are properly tightened to avoid dead volume, and filter all samples and mobile phases.[2][7][9]

-

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

-

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid.

-

Methodology:

-

Prepare Mobile Phases: Prepare several batches of the aqueous portion of your mobile phase, adjusting the pH of each to a different value within the range of 2.5 to 4.0 using a dilute acid (e.g., 0.1% formic acid or phosphoric acid).[1]

-

System Equilibration: Start with the lowest pH mobile phase. Flush the HPLC system and column with this mobile phase for at least 15-20 column volumes, or until a stable baseline is achieved.[1]

-

Inject Standard: Inject a standard solution of your analyte and record the chromatogram.

-

Incremental pH Change: Increase the mobile phase pH to the next level and allow the system to fully equilibrate before injecting the standard again.[1]

-

Data Analysis: Compare the tailing factor for each run to identify the pH that provides the most symmetrical peak.

-

Protocol 2: General Column Washing Procedure

-

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.[1]

-

Methodology:

-

Disconnect Detector: Disconnect the column from the detector to prevent flushing contaminants into the detector cell.[1]

-

Buffer Removal: Flush the column in the normal flow direction with 10-20 column volumes of HPLC-grade water (without buffer).[1]

-

Organic Wash: Flush the column with 20-30 column volumes of 100% acetonitrile or methanol.[1]

-

Stronger Solvent Wash (if needed): For very non-polar contaminants, flush with 20-30 column volumes of isopropanol or tetrahydrofuran (THF).[1][18]

-

Re-equilibration: Return the column to the normal flow direction. Flush with the mobile phase (initially without buffer, then with buffer) until the baseline is stable.[1]

-

References

- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?

- Element Lab Solutions. Peak Tailing in HPLC.

- The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.

- Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection.

- Advanced Chromatography Technologies. HPLC Troubleshooting Guide.

- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?

- BenchChem. Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.

- Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing.

- Zhou, Y., et al. (2024, April 26). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A.

- KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.

- Agilent Technologies. Control pH During Method Development for Better Chromatography.

- The LCGC Blog. (2013, July 2). Buffer Choice for HPLC Separations.

- Regis Technologies, Inc. Reversed-phase HPLC Buffers.

- Sigma-Aldrich. HPLC Troubleshooting Guide.

- YouTube. (2022, January 25). A Guide For Selection of Buffer for HPLC.

- Hawach Scientific. (2024, September 9). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide.

- Moravek. Exploring the Role of pH in HPLC Separation.

- ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.

- GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure.

- Dr. Uwe D. Neue. HPLC Troubleshooting Guide.

- Agilent Technologies. (2008, January 17). Care, Maintenance, and Troubleshooting of HPLC Columns.

- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. elementlabsolutions.com [elementlabsolutions.com]

- 3. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromtech.com [chromtech.com]

- 5. moravek.com [moravek.com]

- 6. acdlabs.com [acdlabs.com]

- 7. agilent.com [agilent.com]

- 8. hplc.eu [hplc.eu]

- 9. labcompare.com [labcompare.com]

- 10. biotage.com [biotage.com]

- 11. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. hplc.eu [hplc.eu]

- 16. m.youtube.com [m.youtube.com]

- 17. agilent.com [agilent.com]

- 18. glsciencesinc.com [glsciencesinc.com]

Validation & Comparative

Validation of Bioanalytical Methods for 4-(4-Fluoro-phenyl)-4-hydroxy-butyric Acid

Executive Summary & Scientific Context

4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid (4-FPHBA) is a significant metabolic derivative associated with the butyrophenone class of antipsychotics, most notably Haloperidol and Lenperone . It is structurally analogous to

Accurate quantification of 4-FPHBA is critical for:

-

Pharmacokinetic Profiling: Understanding the reductive metabolic pathways of haloperidol (conversion of the ketone to secondary alcohol).

-

Forensic Toxicology: Distinguishing between parent drug ingestion and metabolic breakdown products.

-

Neurotoxicity Studies: Investigating the accumulation of potentially toxic acidic metabolites in renal or hepatic tissue.

The Analytical Challenge: The primary validation hurdle for 4-FPHBA is the Acid-Lactone Interconversion . Similar to GHB, 4-FPHBA can cyclize to form 5-(4-fluorophenyl)-dihydrofuran-2-one (the corresponding lactone) under acidic conditions or high thermal stress. A robust bioanalytical method must control pH rigidly to quantify the specific form (acid vs. lactone) or total content.

Method Comparison: Selecting the Right Platform

While historical methods utilized GC-MS, modern bioanalysis favors LC-MS/MS. The following table objectively compares the two dominant approaches.

| Feature | Method A: LC-MS/MS (Recommended) | Method B: GC-MS (Alternative) |

| Detection Principle | Electrospray Ionization (ESI-), MRM | Electron Impact (EI), SIM/Scan |

| Sample Preparation | Solid Phase Extraction (SPE) or Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) + Derivatization |

| Derivatization | None required. Direct analysis of the acid. | Mandatory. Silylation (e.g., BSTFA) required to volatilize the hydroxyl/carboxyl groups. |

| Risk of Lactonization | Low. Controlled by mobile phase and column temperature (<40°C). | High. High injection port temperatures (250°C+) can force cyclization if derivatization is incomplete. |

| Sensitivity (LLOQ) | High (0.1–0.5 ng/mL). | Moderate (5–10 ng/mL). |

| Throughput | High (Run time: <5 mins). | Low (Run time: >15 mins + incubation). |

| Selectivity | Excellent.[1] Precursor | Good, but susceptible to co-eluting endogenous organic acids. |

Verdict: LC-MS/MS is the superior choice for regulated bioanalysis due to the elimination of derivatization steps, reduced thermal degradation risk, and higher throughput.

Deep Dive: The Validated LC-MS/MS Protocol

This section details a self-validating protocol designed to meet FDA M10 and EMA guidelines.

A. Reagents & Standards[1][2]

-

Analyte: 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid (Certified Reference Material).

-

Internal Standard (IS): 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid-d4 (Deuterated analog is essential to compensate for matrix effects).

-

Matrix: Human Plasma (K2EDTA).

B. Sample Preparation: pH-Controlled Solid Phase Extraction (SPE)

Why SPE? The fluorophenyl group makes the molecule hydrophobic enough for Reversed-Phase retention, but the carboxyl group requires pH control. Simple protein precipitation often leaves phospholipids that suppress ionization in ESI(-).

Protocol Steps:

-

Aliquot: Transfer 100 µL plasma to a 96-well plate.

-

IS Addition: Add 20 µL IS working solution.

-

Acidification: Add 200 µL 2% Formic Acid. Crucial: This lowers pH to ~2.5, suppressing ionization of the carboxyl group (pKa ~4.5) to ensure retention on the SPE sorbent.

-

Conditioning: Condition SPE plate (Polymeric Reversed-Phase, e.g., Oasis HLB or Strata-X) with MeOH followed by Water.

-

Loading: Load pre-treated sample.

-

Wash: Wash with 5% Methanol in water (removes salts/proteins).

-

Elution: Elute with 100% Methanol.

-

Reconstitution: Evaporate to dryness (

, 40°C) and reconstitute in Mobile Phase A/B (80:20).

C. LC-MS/MS Conditions

-

Column: C18 Column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH ~10).

-

Expert Insight: While acidic mobile phases help retention, basic pH ensures the carboxylic acid is fully deprotonated (

), significantly enhancing sensitivity in Negative ESI mode.

-

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 3 minutes.

-

MS Mode: ESI Negative (

). -

Transitions:

-

Quantifier:

(Loss of -

Qualifier:

(Fluorophenyl fragment).

-

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix and workflow, highlighting the critical control point for Lactone interference.

Figure 1: Optimized LC-MS/MS Workflow preventing Acid-Lactone interconversion artifacts.

Validation Parameters & Acceptance Criteria (FDA M10)

To ensure scientific integrity, the method must be validated against the following criteria.

Selectivity & Specificity

-

Requirement: Analyze 6 blank plasma lots (including lipemic/hemolyzed).

-

Acceptance: Interference at analyte retention time must be < 20% of the LLOQ response.

-

Specific Check: Inject the Lactone analog standard. It must chromatographically resolve from the Acid analyte. If they co-elute, the source ion (ESI-) must not detect the lactone (which usually ionizes in ESI+).

Matrix Effect (ME) & Recovery

-

Experiment: Compare analyte response in:

-

(A) Extracted matrix (post-extraction spike).

-

(B) Neat solution.

-

(C) Pre-extraction spike.

-

-

Calculation:

. -

Target: IS-normalized Matrix Factor should be within 0.85 – 1.15.

Stability (The "Lactone" Stress Test)

This is the most critical validation step for hydroxy-butyric acids.

-

Protocol: Prepare QC Low and High samples.

-

Conditions:

-

Benchtop (Room Temp, 4 hours).

-

Autosampler (4°C, 24 hours).

-

Freeze-Thaw (3 cycles, -20°C to RT).

-

-

Acceptance: Mean concentration must be ±15% of nominal.

-

Failure Mode: If concentration drops, check for conversion to lactone. If concentration rises (incurred samples), check for hydrolysis of lactone back to acid.

References

-

US Food and Drug Administration (FDA). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry.[2][3][4][5] [Link]

-

Korpi, E. R., et al. (1996). Dopamine receptor binding of 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine (HPTP), an intermediate metabolite of haloperidol.[6] Life Sciences.[7] [Link]

-

Wood, M., et al. (2004). Simultaneous analysis of Gamma-Hydroxybutyrate (GHB) and its precursors in urine using LC-MS/MS.[1] Waters Corporation Application Notes. [Link]

-

Kintz, P., et al. (2001). GC-MS determination of gamma-hydroxybutyric acid (GHB) in blood.[8] Forensic Science International. [Link]

Sources

- 1. waters.com [waters.com]

- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 3. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

- 6. Dopamine receptor binding of 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)- 4-oxobutyl]-1,2,3,6-tetrahydropyridine (HPTP), an intermediate metabolite of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A sensitive method for 4-hydroxybutyric acid in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GC-MS determination of gamma-hydroxybutyric acid (GHB) in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Cross-Reactivity of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric Acid in Immunoassays

Executive Summary

4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid (hereafter referred to as 4-FPHB ) is a critical metabolic intermediate primarily derived from the oxidative dealkylation and subsequent reduction of fluorinated butyrophenone antipsychotics, most notably Haloperidol .

In the context of immunoassays, 4-FPHB presents a dual challenge:

-

False Positives in Forensic Panels: Its structural homology to

-hydroxybutyrate (GHB) and certain distinct pharmacophores allows it to trigger false positives in urine drug screens (UDS) for LSD and Benzodiazepines. -

Interference in TDM: In Therapeutic Drug Monitoring (TDM) for Haloperidol, this metabolite can cross-react with polyclonal antibodies, potentially inflating reported drug serum levels.

This guide provides a technical comparison of 4-FPHB’s cross-reactivity profile against alternative analytes, supported by mechanistic insights and validation protocols.

Chemical Identity & Metabolic Origin

To understand the cross-reactivity, one must first understand the origin. 4-FPHB is not a primary drug but a Phase I metabolite .

-

Parent Drug: Haloperidol (and related butyrophenones like Melperone).

-

Precursor: 4-(4-fluorophenyl)-4-oxobutyric acid (Haloperidol Metabolite III).

-

Transformation: The ketone group of the precursor is reduced by cytosolic ketone reductases to form the hydroxylated 4-FPHB.

Metabolic Pathway Diagram

The following diagram illustrates the formation of 4-FPHB and its structural relationship to the parent drug.

Caption: Metabolic generation of 4-FPHB from Haloperidol and its structural link to GHB.

Comparative Cross-Reactivity Profile

The cross-reactivity of 4-FPHB is context-dependent. Below is a comparison of its interference potential across three major immunoassay categories.

Table 1: Cross-Reactivity Comparison by Assay Type

| Assay Category | Primary Target | 4-FPHB Interference Risk | Mechanism of Interference |

| Forensic Urine Screen | LSD (Lysergic Acid Diethylamide) | High | Haloperidol metabolites (including 4-FPHB) mimic the indole-like binding pocket of LSD antibodies in EMIT assays [3]. |